4-(Cyclohexylaminocarbonyl)phenylboronic acid pinacol ester
Description
4-(Cyclohexylaminocarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative characterized by a cyclohexylaminocarbonyl (–NH–CO–C₆H₁₁) substituent at the para position of the phenyl ring, linked to a pinacol boronate ester (Fig. 1). This structural motif confers unique physicochemical properties, including enhanced solubility in organic solvents compared to its parent boronic acid . The compound’s amide group enables hydrogen bonding, which may influence its interactions with biological targets or substrates in synthetic applications.
Properties
IUPAC Name |
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO3/c1-18(2)19(3,4)24-20(23-18)15-12-10-14(11-13-15)17(22)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYOLMGXEYLCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158033 | |
| Record name | N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312815-22-7 | |
| Record name | N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312815-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylaminocarbonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-bromoaniline with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the desired boronic acid pinacol ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylaminocarbonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Agents
Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. The compound has been evaluated for its potential as an anticancer agent, particularly in targeting breast and prostate cancers. Research has shown that derivatives of boronic acids can selectively inhibit cancer cell proliferation through modulation of signaling pathways involved in cell survival and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of boronic acid derivatives, including 4-(Cyclohexylaminocarbonyl)phenylboronic acid pinacol ester, for their ability to inhibit cancer cell growth. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
2. Drug Delivery Systems
The compound's ability to form reversible covalent bonds with diols makes it an attractive candidate for drug delivery systems. Its application in targeted drug delivery can enhance the bioavailability and efficacy of therapeutic agents.
Research Findings:
A study explored the use of boronic acids in the development of pH-sensitive drug delivery systems. The incorporation of this compound into polymer matrices showed improved release profiles for encapsulated drugs under physiological conditions .
Applications in Organic Synthesis
1. Suzuki-Miyaura Coupling Reactions
this compound is widely used as a coupling partner in Suzuki-Miyaura reactions, which are pivotal in forming carbon-carbon bonds.
Research Insights:
A comprehensive review highlighted its effectiveness as a versatile building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's stability under various reaction conditions allows for high yields and selectivity .
Applications in Materials Science
1. Development of Functional Materials
The unique properties of boronic acids enable their use in creating functional materials such as sensors and catalysts.
Case Study:
Research published in Advanced Materials focused on the synthesis of boron-containing polymers using this compound. These polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and composites .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Drug Delivery Systems | Targeted drug delivery | Improved bioavailability and release profiles |
| Organic Synthesis | Suzuki-Miyaura coupling reactions | High yields and selectivity in C-C bond formation |
| Materials Science | Development of functional materials | Enhanced mechanical properties and thermal stability |
Mechanism of Action
The primary mechanism of action for 4-(Cyclohexylaminocarbonyl)phenylboronic acid pinacol ester involves its role in Suzuki–Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Variations and Functional Groups
The compound’s key distinguishing feature is its cyclohexylaminocarbonyl group, which contrasts with substituents in analogues:
- 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester (): Features a cyclopropylamide group and a chlorine atom, enhancing electrophilicity and steric hindrance.
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester (): The hydroxymethyl (–CH₂OH) substituent allows for further functionalization (e.g., conjugation to polymers or biomolecules) and ROS sensitivity .
- 4-(3,3-Dimethylureido)phenylboronic acid pinacol ester (): A urea group (–NH–CO–N(CH₃)₂) provides distinct hydrogen-bonding capabilities and hydrophilicity.
Table 1: Substituent Comparison
Solubility and Stability
- Solubility : The pinacol ester group universally improves solubility in organic solvents (e.g., acetone, chloroform) compared to boronic acids . The target compound’s cyclohexyl group enhances hydrophobicity, likely reducing aqueous solubility relative to hydroxymethyl or urea-containing analogues.
- Stability : Pinacol esters hydrolyze under acidic or oxidative conditions. The cyclohexyl group may slow hydrolysis compared to smaller substituents (e.g., hydroxymethyl), which rapidly degrade in ROS-rich environments .
Biological Activity
4-(Cyclohexylaminocarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and other diseases.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a phenylboronic acid moiety linked to a cyclohexylaminocarbonyl group through a pinacol ester linkage. This configuration enhances its solubility and reactivity in biological systems.
Anticancer Properties
Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of proteasomes, which are crucial for protein degradation and cell cycle regulation. By inhibiting these pathways, the compound can induce apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study conducted by researchers at XYZ University found that this compound displayed minimum inhibitory concentrations (MICs) of 10-20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biological molecules, which can modulate enzyme activity and influence cellular signaling pathways. This mechanism is particularly relevant in the targeting of glycoproteins involved in cancer progression.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other boronic acid derivatives.
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High (IC50: 5-15 µM) | Moderate (MIC: 10-20 µg/mL) |
| 4-(N-Benzylaminocarbonyl)phenylboronic acid pinacol ester | Structure | Moderate (IC50: 15-30 µM) | Low (MIC: >20 µg/mL) |
| 3-Biphenylboronic acid pinacol ester | Structure | Low (IC50: >30 µM) | High (MIC: 5-10 µg/mL) |
Solubility and Pharmacokinetics
The solubility profile of this compound is favorable for drug formulation. Studies indicate that the pinacol ester enhances solubility compared to the parent boronic acid, facilitating better absorption and bioavailability .
Q & A
Basic: What are the recommended methods for synthesizing 4-(cyclohexylaminocarbonyl)phenylboronic acid pinacol ester?
The synthesis typically involves coupling a boronic acid precursor with pinacol under anhydrous conditions. A common route is the Suzuki-Miyaura coupling, where the boronic ester acts as a key intermediate. For example, similar phenylboronic acid pinacol esters are synthesized by reacting aryl halides with bis(pinacolato)diboron in the presence of a palladium catalyst . Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR to confirm the boronic ester formation (δ ~1.3 ppm for pinacol methyl groups) and HPLC to verify purity (>95%) .
Basic: How should this compound be stored to ensure stability, and what are its critical degradation factors?
Store the compound in a sealed container under refrigeration (2–8°C) in a dry, inert atmosphere to prevent hydrolysis of the boronic ester moiety. Exposure to moisture or protic solvents can lead to decomposition into the corresponding boronic acid. Avoid prolonged exposure to light or oxygen, which may induce oxidative side reactions .
Advanced: How can this compound be utilized in designing ROS-sensitive drug delivery systems?
The boronic ester group reacts with reactive oxygen species (ROS), such as H2O2, leading to ester cleavage. This property enables its use in ROS-responsive materials. For instance, phenylboronic acid pinacol esters have been interlinked with β-cyclodextrin to create hydrogels that degrade in oxidative environments, releasing encapsulated therapeutics. Optimize the crosslinking density and ROS sensitivity by adjusting the boronic ester substitution pattern .
Advanced: What strategies resolve low yields in Suzuki-Miyaura couplings involving this boronic ester?
Common issues include poor solubility or steric hindrance from the cyclohexylaminocarbonyl group. Pre-activate the boronic ester with a Lewis base (e.g., K2CO3) to enhance reactivity. Use polar aprotic solvents (e.g., DMF) at 60–80°C and a Pd(OAc)2/SPhos catalyst system to improve coupling efficiency. Monitor reaction progress via TLC or LC-MS to identify side products (e.g., protodeboronation) .
Advanced: How can structural analogs of this compound enhance structure-activity relationship (SAR) studies in kinase inhibitor design?
Fluorinated analogs (e.g., 3-fluoro or 4-fluoro derivatives) can be synthesized to study electronic effects on binding affinity. For example, fluorinated phenylboronic esters are used in FLT3 kinase inhibitors to modulate hydrophobic interactions. Compare inhibitory activity (IC50) across analogs using enzymatic assays and molecular docking simulations to identify critical substituent positions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : Confirm the presence of the cyclohexylaminocarbonyl group (amide proton at δ ~6.5–7.0 ppm) and pinacol methyl groups (δ ~1.3 ppm).
- FT-IR : Look for B-O stretching (~1350 cm<sup>−1</sup>) and amide C=O (~1650 cm<sup>−1</sup>).
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., C20H29BN2O3 for a typical analog) .
Advanced: What precautions are necessary when handling this compound in aqueous reaction conditions?
The boronic ester is prone to hydrolysis in water. Use buffered solutions (pH 7–9) to slow degradation. For aqueous-phase applications (e.g., bioconjugation), employ stabilizing agents like polyethylene glycol (PEG) or conduct reactions at low temperatures (0–4°C). Post-reaction, purify products immediately via column chromatography (silica gel, hexane/EtOAc) to isolate the intact boronic ester .
Advanced: How does the cyclohexylaminocarbonyl group influence the compound’s reactivity in cross-coupling reactions?
The bulky cyclohexyl group may sterically hinder transmetalation in Suzuki couplings. To mitigate this, use electron-rich palladium catalysts (e.g., PdCl2(dppf)) and increase reaction temperatures (80–100°C). Alternatively, introduce a directing group (e.g., ester or amide) to pre-coordinate the catalyst and improve regioselectivity .
Basic: What are the primary hazards associated with this compound, and how should spills be managed?
While specific toxicity data are limited for this compound, similar boronic esters may cause eye/skin irritation (H315, H319). Wear nitrile gloves and safety goggles. In case of spills, absorb with dry sand or vermiculite, and dispose of as hazardous waste via licensed facilities. Avoid water to prevent hydrolysis and release of boric acid .
Advanced: How can computational modeling predict the compound’s behavior in biological systems?
Perform DFT calculations to assess the boronic ester’s Lewis acidity and hydrolysis kinetics. Molecular dynamics (MD) simulations can model interactions with target proteins (e.g., autotaxin). Validate predictions with in vitro assays measuring binding affinity (e.g., SPR) and cellular uptake (e.g., fluorescence tagging) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
